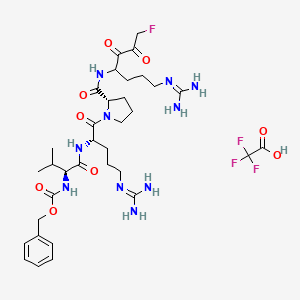
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt: is a synthetic compound known for its potent inhibitory effects on mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is widely used in scientific research due to its ability to inhibit cell proliferation and migration, showing significant anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt involves the sequential coupling of amino acids and the incorporation of a fluoromethylketone group. The process typically includes:
Peptide Synthesis: The amino acids valine, arginine, proline, and DL-arginine are sequentially coupled using standard peptide synthesis techniques.
Fluoromethylketone Incorporation: The fluoromethylketone group is introduced through a reaction with a fluoromethylketone precursor under controlled conditions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt primarily undergoes:
Substitution Reactions: The fluoromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Conditions typically involve acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the individual amino acids and the fluoromethylketone fragment.
Scientific Research Applications
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in cell proliferation and migration studies.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of diffuse large B-cell lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting MALT1
Mechanism of Action
The compound exerts its effects by inhibiting MALT1, a protein involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting MALT1, Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt prevents the activation of NF-κB, leading to reduced cell proliferation and migration. This mechanism is particularly effective in cancer cells, where NF-κB plays a crucial role in promoting tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Z-Leu-Arg-Pro-DL-Arg-fluoromethylketone
- Z-Phe-Arg-Pro-DL-Arg-fluoromethylketone
Uniqueness
Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the fluoromethylketone group, which provides potent inhibitory effects on MALT1. Compared to similar compounds, it shows higher efficacy in inhibiting cell proliferation and migration .
Properties
Molecular Formula |
C34H50F4N10O9 |
|---|---|
Molecular Weight |
818.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[7-(diaminomethylideneamino)-1-fluoro-2,3-dioxoheptan-4-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49FN10O7.C2HF3O2/c1-19(2)25(42-32(49)50-18-20-9-4-3-5-10-20)28(47)41-22(12-7-15-39-31(36)37)29(48)43-16-8-13-23(43)27(46)40-21(26(45)24(44)17-33)11-6-14-38-30(34)35;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,40,46)(H,41,47)(H,42,49)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t21?,22-,23-,25-;/m0./s1 |
InChI Key |
APWIMENWXXXDPT-WTJMUODPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


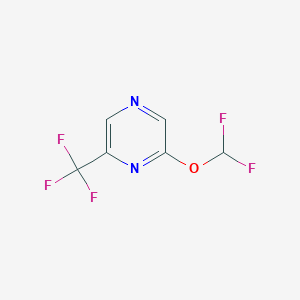
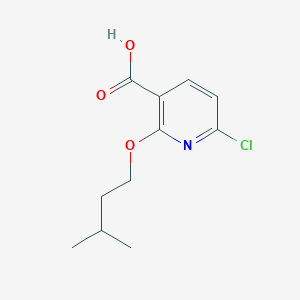

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
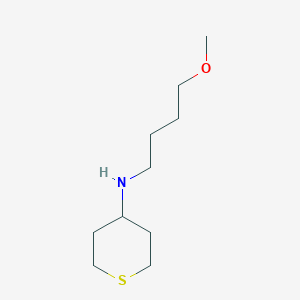
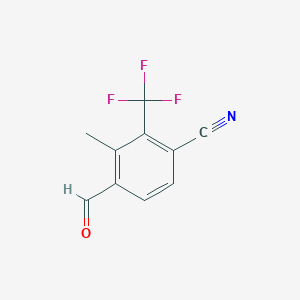
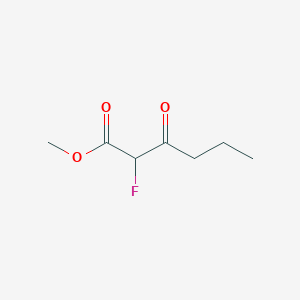
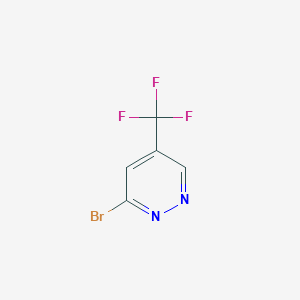
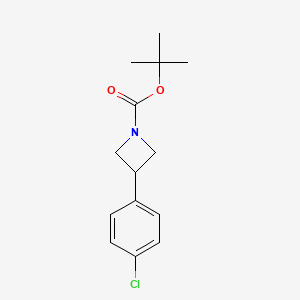
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
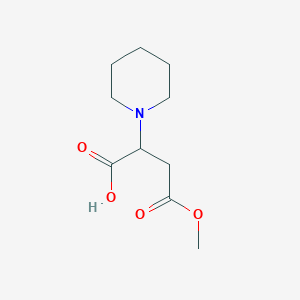
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
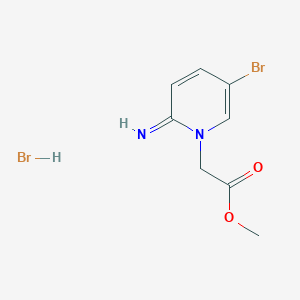
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
